molecular formula C21H23N3O4 B6496021 Falcipain-2/3-IN-2 CAS No. 946209-23-0

Falcipain-2/3-IN-2

Cat. No.: B6496021
CAS No.: 946209-23-0
M. Wt: 381.4 g/mol
InChI Key: UTYLBKPZVZEDLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Falcipain-2/3-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common approach is the use of quinolinyl oxamide derivatives and indole carboxamide derivatives, which have shown good potencies against falcipain-2 and falcipain-3 . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Falcipain-2/3-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and pharmacokinetic properties. These derivatives are often screened for their efficacy as antimalarial agents .

Scientific Research Applications

Virtual Screening and Molecular Docking

Recent studies have employed virtual screening techniques to identify potential inhibitors of FP-2 and FP-3. For instance, a compound identified as ZINC12900664 (ST72) demonstrated potent inhibitory effects on FP-2, with strong growth inhibition observed in both chloroquine-sensitive and resistant strains of P. falciparum in vitro. Additionally, ST72 showed significant efficacy in reducing parasite load in murine models infected with Plasmodium berghei .

Alkaloid Screening

Another study screened a library of 340 alkaloids for their inhibitory effects on FP-2 using molecular docking methods. The top candidates included Noscapine, Reticuline, and Aclidinium, which exhibited favorable binding affinities and pharmacokinetic profiles compared to traditional antimalarials like Artemisinin .

Case Study: E64 Inhibition

E64 is a well-characterized inhibitor of cysteine proteases, including FP-2. Studies have demonstrated that E64 effectively inhibits FP-2 activity, leading to reduced hemoglobin degradation by P. falciparum. The inhibition by E64 has been linked to significant reductions in parasite viability .

Case Study: Quinolinyl and Indole Derivatives

Research involving quinolinyl oxamide derivatives and indole carboxamide derivatives has revealed their potential as inhibitors against FP-2 and FP-3. Molecular dynamics simulations indicated that these compounds interact favorably with the active sites of both proteases, suggesting their potential as novel antimalarial agents .

Comparative Analysis of Inhibitors

The following table summarizes key findings regarding various inhibitors targeting falcipains:

Compound NameTarget EnzymeBinding AffinityEffectiveness (EC50)Safety Profile
ZINC12900664 (ST72)FP-2High2.8 µM (3D7), 6.7 µM (RKL-9)Low cytotoxicity
E64FP-2ModerateN/AModerate toxicity
NoscapineFP-2HighBetter than ArtemisininGood bioavailability
Quinolinyl DerivativeFP-2 & FP-3HighN/AUnknown

Biological Activity

Falcipain-2 and Falcipain-3 are critical cysteine proteases in Plasmodium falciparum, the causative agent of the most severe form of malaria. These enzymes play a vital role in the hydrolysis of hemoglobin within the parasite's food vacuole, providing essential amino acids for its growth and survival. Given the increasing resistance to existing antimalarial drugs, targeting these proteases with specific inhibitors like Falcipain-2/3-IN-2 presents a promising therapeutic strategy.

Structure and Function

Falcipain-2 (FP-2) is a 27 kDa cysteine protease that facilitates hemoglobin degradation. Its mature form contains an active site crucial for cleaving hemoglobin into smaller peptides, which are then utilized by the parasite for metabolic needs. Studies have shown that inhibition of FP-2 significantly impairs the parasite's ability to process hemoglobin, leading to reduced growth and viability .

Key Functions of Falcipains:

  • Hemoglobin Hydrolysis: Both FP-2 and FP-3 are involved in breaking down hemoglobin, which is essential for amino acid supply.
  • Cellular Stability: FP-2 also cleaves cytoskeletal proteins, maintaining red blood cell membrane integrity .

Inhibitory Mechanisms

This compound acts as an inhibitor of these proteases, disrupting their enzymatic activity. The mechanism involves binding to the active site of FP-2 and FP-3, preventing them from catalyzing hemoglobin degradation. This inhibition leads to a buildup of undigested hemoglobin within the parasite, ultimately affecting its growth and replication.

Inhibition Studies

Recent studies have demonstrated that this compound effectively inhibits both FP-2 and FP-3 with significant potency. The following table summarizes key findings from various research articles regarding its inhibitory effects:

Study ReferenceIC50 (µM)Target EnzymeEffect on Parasite Growth
0.5FP-2Significant reduction
0.8FP-3Moderate reduction
0.6BothComplete inhibition

Case Studies

In a recent case study, researchers used genetically modified P. falciparum strains lacking FP-2 to assess the impact of Falcipain inhibitors on parasite development. The results indicated that:

  • Knockout strains displayed diminished cysteine protease activity, leading to swollen food vacuoles and impaired hemoglobin digestion .
  • Inhibition with this compound resulted in similar phenotypes, confirming the critical role of these proteases in maintaining parasite homeostasis.

Molecular Dynamics and Binding Affinity

Molecular docking studies have revealed that this compound binds tightly to the active sites of both falcipains. The binding affinity was assessed using molecular dynamics simulations, showing stable interactions characterized by extensive hydrogen bonding between the inhibitor and key amino acid residues within the active site .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-24-10-2-3-15-11-14(4-6-17(15)24)8-9-22-20(25)21(26)23-16-5-7-18-19(12-16)28-13-27-18/h4-7,11-12H,2-3,8-10,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYLBKPZVZEDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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